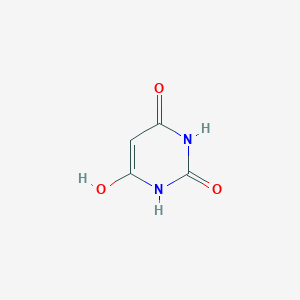
1-(Pyrimidin-4-yl)ethanone
Vue d'ensemble
Description
“1-(Pyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C6H6N2O . It is also known by other names such as “4-Acetylpyrimidine”, “1-pyrimidin-4-ylethanone”, and "1-Pyrimidin-4-yl-ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . The InChI code for this compound is “1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3” and the InChI key is "UZKADDSUUBRMKO-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“1-(Pyrimidin-4-yl)ethanone” is a solid compound with a molecular weight of 122.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.
Applications De Recherche Scientifique
Heterocyclic Building Blocks
1-(Pyrimidin-4-yl)ethanone: serves as a versatile building block in the synthesis of heterocyclic compounds . Its pyrimidine ring is a crucial scaffold in many pharmaceuticals and agrochemicals. Researchers utilize it to construct more complex molecules that exhibit a wide range of biological activities.
Material Science
In material science, this compound can be used to develop novel organic materials with potential applications in electronics and photonics . Its ability to act as a ligand for metal coordination can lead to the formation of metal-organic frameworks (MOFs), which are useful in gas storage and separation technologies.
Chemical Synthesis
1-(Pyrimidin-4-yl)ethanone: is employed in various chemical synthesis processes as an intermediate. It can undergo reactions such as nucleophilic substitution, oxidation, and reduction to yield derivatives with different functional groups that are valuable in synthetic chemistry .
Chromatography
This compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its distinct chemical properties allow for its use in method development and calibration of analytical instruments.
Analytical Chemistry
In analytical chemistry, 1-(Pyrimidin-4-yl)ethanone can be used in the development of analytical reagents and assays. Its structural features make it suitable for use in spectroscopy and mass spectrometry, aiding in the detection and analysis of various substances .
Pharmacokinetics and Drug Development
Due to its high gastrointestinal absorption and blood-brain barrier permeability, 1-(Pyrimidin-4-yl)ethanone is a candidate for drug development, particularly in central nervous system (CNS) therapeutics . It can be modified to enhance its pharmacokinetic properties for better drug efficacy.
Molecular Modeling and Simulation
The compound’s well-defined structure allows it to be used in computational studies for molecular modeling and simulation. Programs like Amber and GROMACS utilize such compounds to simulate biological processes and predict the behavior of new drugs .
Safety and Toxicology Research
1-(Pyrimidin-4-yl)ethanone: is also relevant in safety and toxicology research. Its hazard statements and precautionary statements are essential for understanding its safe handling and potential risks in a laboratory setting .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Pharmacokinetics
The pharmacokinetic properties of 1-(Pyrimidin-4-yl)ethanone include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s logP values indicate moderate lipophilicity, which can influence absorption and distribution . Its water solubility is classified as very soluble, which can affect its bioavailability .
Result of Action
Some synthesized heterocyclic compounds, which could include 1-(pyrimidin-4-yl)ethanone, have shown antimicrobial and in vitro anticancer activity .
Propriétés
IUPAC Name |
1-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKADDSUUBRMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337040 | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)ethanone | |
CAS RN |
39870-05-8 | |
| Record name | 1-(4-Pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














